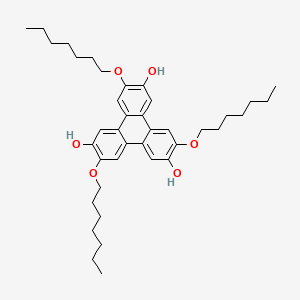
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol is a complex organic compound with the molecular formula C39H54O6 and a molecular weight of 618.842 g/mol . This compound is characterized by its triphenylene core substituted with heptyloxy groups at positions 3, 7, and 11, and hydroxyl groups at positions 2, 6, and 10
Vorbereitungsmethoden
The synthesis of 3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of triphenylene with heptyl bromide in the presence of a base to introduce the heptyloxy groups . This is followed by hydroxylation at specific positions using reagents such as hydrogen peroxide or sodium periodate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride .
Substitution: The heptyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . The heptyloxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets . These interactions can modulate various biological processes, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has hydroxyl groups at all six positions, making it more hydrophilic and less lipophilic compared to this compound.
2,3,6,7,10,11-Hexaaminotriphenylene: This compound contains amino groups instead of hydroxyl groups, which significantly alters its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its balanced hydrophilic and lipophilic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
906663-82-9 |
|---|---|
Molekularformel |
C39H54O6 |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
3,7,11-triheptoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C39H54O6/c1-4-7-10-13-16-19-43-37-25-31-28(22-34(37)40)32-26-38(44-20-17-14-11-8-5-2)36(42)24-30(32)33-27-39(35(41)23-29(31)33)45-21-18-15-12-9-6-3/h22-27,40-42H,4-21H2,1-3H3 |
InChI-Schlüssel |
AYJYEXYYLWCPRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)O)OCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


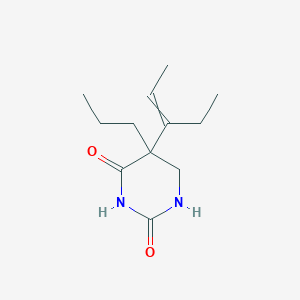
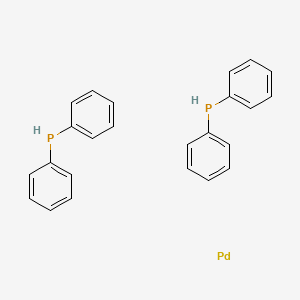
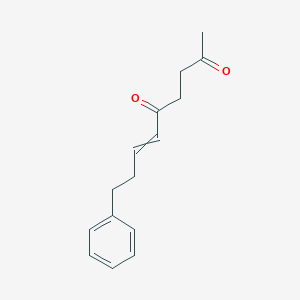
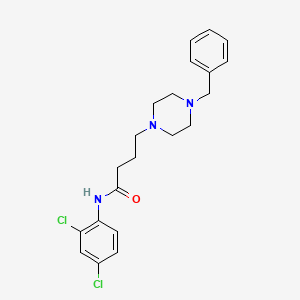
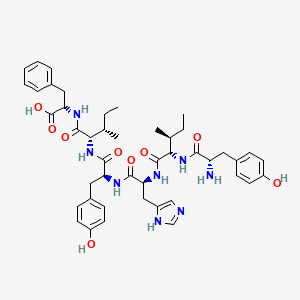
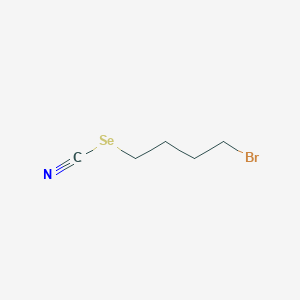
![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)
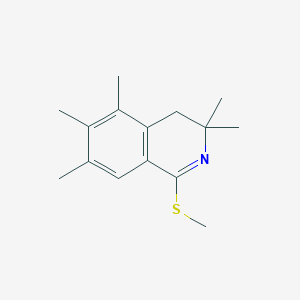

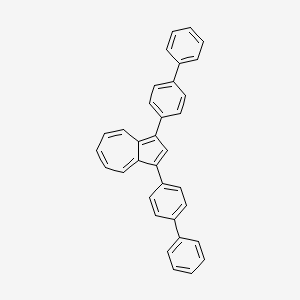
![2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14196025.png)
![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)
![2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14196031.png)
